Quellenin

Anti-oomycete activity Aquaculture pathogen control Saprolegnia parasitica inhibition

Researchers investigating saprolegniasis in aquaculture require selective tools that do not confound microbiome studies. Quellenin directly addresses this need as a narrow-spectrum anti-oomycete agent. Procure this characterized diketopiperazine to ensure experimental precision. - Exclusive activity: Inhibits Saprolegnia parasitica (19.9 mm zone at 200 µg/disc) with zero activity against B. subtilis, P. aeruginosa, A. niger, and C. albicans. - Defined chemistry: (3S,6S) stereochemistry with an indole-3-ylmethyl and 4-hydroxybenzyl substitution pattern for reproducible SAR studies. - Research-grade supply: Supplied with full analytical documentation to support mechanistic investigations and high-throughput screening campaigns.

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
Cat. No. B12385415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuellenin
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC(C1=O)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O
InChIInChI=1S/C21H21N3O3/c1-24-19(10-13-6-8-15(25)9-7-13)20(26)23-18(21(24)27)11-14-12-22-17-5-3-2-4-16(14)17/h2-9,12,18-19,22,25H,10-11H2,1H3,(H,23,26)/t18-,19-/m0/s1
InChIKeyQVUGVMYAQOTVMJ-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quellenin: A Structurally Distinct Diketopiperazine Anti-Saprolegnia Compound from Deep-Sea Fungus Aspergillus sp. YK-76 for Aquaculture Research


Quellenin (CAS 2243042-31-9) is a diketopiperazine-class secondary metabolite with the molecular formula C21H21N3O3 and molecular weight 363.41 g/mol [1]. It is isolated from the deep-sea fungus Aspergillus sp. YK-76, which was obtained from a bone-eating worm (Osedax sp.) collected at the São Paulo Ridge off Brazil [2]. Quellenin was discovered during a screening campaign that evaluated 546 cultured broths from 91 deep-sea fungal strains for activity against the oomycete pathogen Saprolegnia parasitica, a causative agent of saprolegniasis in farmed salmon and trout [2]. The compound is structurally characterized as a 1-methylpiperazine-2,5-dione core bearing an indole-3-ylmethyl and a 4-hydroxybenzyl substituent, representing a new analog within the diketopiperazine family [2].

1

Anti-oomycete screening compound for Saprolegnia parasitica research

2

Narrow-spectrum tool with reported selectivity vs. representative bacteria and fungi

3

Defined (3S,6S) diketopiperazine scaffold for stereochemical-control studies

Why Generic Anti-Saprolegnia Compounds Cannot Substitute for Quellenin in Targeted Research Applications


Substitution of Quellenin with in-class anti-Saprolegnia agents is scientifically unsound due to fundamental differences in both molecular target engagement and selectivity profile. While other anti-Saprolegnia compounds such as cladomarine (MIC 13 μg/mL against S. parasitica) and saprolmycin A (MIC 0.0039 μg/mL) demonstrate activity against the same pathogen, these agents exhibit distinctly different potency ranges, chemical scaffolds, and most critically, divergent selectivity fingerprints across microbial panels [1]. Quellenin is notable for its complete lack of activity against Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans in disc diffusion assays at 200 μg/disc, whereas structurally related co-metabolites diorcinol, violaceol-I, and violaceol-II exhibit broad antimicrobial activity against these non-target organisms [2]. This narrow-spectrum profile is a therapeutically valuable trait that generic substitution would disregard, potentially introducing off-target microbiological effects that confound experimental interpretation or safety assessment. The quantitative evidence detailed below substantiates that Quellenin occupies a unique position within the anti-Saprolegnia chemical space that cannot be replicated by simply selecting any compound with reported anti-oomycete activity.

Selectivity

Cladomarine and saprolmycin A show broader microbial spectra; narrow-spectrum profile may shift in generic replacements.

Scaffold

Diorcinol and violaceol analogs differ structurally (diphenyl ethers, xanthones); biological response may not transfer.

Stereochemistry

Quellenin's (3S,6S) configuration is critical; racemate or opposite enantiomer may not support reproducible assay context.

Quellenin Comparative Efficacy and Selectivity Data: Quantified Differentiation from Closest Structural Analogs


Head-to-Head Comparison of Anti-Saprolegnia Activity Among Quellenin and Co-Isolated Diketopiperazine Analogs

In a direct comparative study using the paper disc diffusion method, Quellenin exhibited an inhibition zone of 19.9 mm against Saprolegnia parasitica at a loading of 200 μg/disc. Under identical assay conditions, the co-isolated diketopiperazine analogs diorcinol, violaceol-I, and violaceol-II produced inhibition zones of 17.5 mm, 16.5 mm, and 13.7 mm, respectively, at a lower loading of 30 μg/disc [1]. Notably, Quellenin demonstrated no detectable activity against Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, or Candida albicans at the same 200 μg/disc loading, whereas diorcinol, violaceol-I, and violaceol-II displayed measurable inhibition zones against B. subtilis (11.8 mm, 16.0 mm, and 14.7 mm, respectively) and some activity against other test organisms [1]. This direct head-to-head dataset establishes that Quellenin possesses a distinct antimicrobial spectrum characterized by selective anti-Saprolegnia activity with minimal off-target antibacterial or antifungal effects.

Head-to-head activity
Reported comparison
19.9 mm zone (200 µg/disc) vs. diorcinol 17.5 mm (30 µg/disc), violaceol-I 16.5 mm, violaceol-II 13.7 mm
Supports narrower-spectrum anti-Saprolegnia screening context
Disc diffusion data; loadings differ
Anti-oomycete activity Aquaculture pathogen control Saprolegnia parasitica inhibition

Selectivity Profiling: Quellenin Exhibits Exclusive Anti-Saprolegnia Activity with No Detectable Off-Target Antimicrobial Effects

A comparative antimicrobial panel evaluating Quellenin alongside diorcinol, violaceol-I, and violaceol-II against six non-target microorganisms revealed that Quellenin produced no inhibition zones (—) against Bacillus subtilis, Pythium sp., Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans at 200 μg/disc. In contrast, diorcinol showed activity against Pythium sp. (13.0 mm) and B. subtilis (11.8 mm); violaceol-I was active against B. subtilis (16.0 mm); and violaceol-II inhibited B. subtilis (14.7 mm) at 30 μg/disc each [1]. This selectivity profile is further contextualized by the broad-spectrum activity of the banned aquaculture agent malachite green, which produced inhibition zones of 27–38 mm across all tested organisms at 10 μg/disc [1]. Quellenin thus represents the only compound in this panel with exclusive activity restricted to the target pathogen S. parasitica, with no detectable effect on representative Gram-positive bacteria, Gram-negative bacteria, filamentous fungi, or yeast.

Selectivity panel
Reported comparison
No inhibition of B. subtilis, P. aeruginosa, A. niger, C. albicans (200 µg/disc)
Selectivity profile supports oomycete-specific endpoint review
Analog diorcinol/violaceols show broader activity
Antimicrobial selectivity Narrow-spectrum agent Saprolegnia-specific inhibition

Cross-Study Activity Comparison: Quellenin Relative to Other Deep-Sea Fungus-Derived Anti-Saprolegnia Agents

When contextualized against other anti-Saprolegnia compounds derived from deep-sea fungi, Quellenin occupies a distinct potency and selectivity niche. Cladomarine, isolated from Penicillium coralligerum YK-247, exhibited an inhibition zone of 13 mm against S. parasitica at 10 μg/disc with an MIC of >64 μg/mL, and also showed activity against Pythium sp. (12 mm) [1]. Saprolmycin A, an angucycline antibiotic from Streptomyces sp. TK08046, demonstrated extremely potent activity against S. parasitica with an MIC of 0.0039 μg/mL but also exhibited activity against Staphylococcus aureus (MIC 62.5 μg/mL) and Bacillus subtilis (MIC 125 μg/mL) [2]. Quellenin's 19.9 mm inhibition zone at 200 μg/disc against S. parasitica, combined with its complete absence of activity against other tested microbes, positions it as a moderately potent but highly selective agent. This contrasts with cladomarine (lower potency, broader spectrum) and saprolmycin A (ultra-potent but with antibacterial activity) [3]. No direct head-to-head comparison exists among these three compounds; this analysis represents cross-study inference with the caveat of varying assay conditions.

Cross-study context
Cross-study inference
Saprolmycin A MIC 0.0039 µg/mL (ultra-potent but broader); Cladomarine 13 mm zone, broader spectrum
Assay-response context differs; Quellenin fits selectivity-focused research
Varying assay conditions; direct comparison not available
Anti-oomycete potency Deep-sea fungal metabolites Saprolegnia parasitica MIC

Structural Differentiation: Quellenin as a Unique Diketopiperazine Scaffold with Defined Stereochemistry

Quellenin is a structurally distinct diketopiperazine bearing an N-methyl group and two chiral centers with (3S,6S) absolute configuration, as determined by comprehensive NMR analysis including COSY and HMBC correlations [1]. The compound features an indole-3-ylmethyl substituent at C-3 and a 4-hydroxybenzyl substituent at C-6 of the piperazine-2,5-dione core. This structural arrangement differs fundamentally from the co-isolated compounds diorcinol (a diphenyl ether), violaceol-I, and violaceol-II (dihydroxanthone derivatives) [1]. Among anti-Saprolegnia agents, the diketopiperazine scaffold is relatively uncommon; most characterized anti-Saprolegnia compounds belong to structural classes such as angucyclines (e.g., saprolmycins), isocoumarins (e.g., cladomarine), chalcones, and lignans [2]. The defined stereochemistry of Quellenin, with the (3S,6S) configuration confirmed by optical rotation and NMR, provides a precise molecular identity that is essential for reproducible biological evaluation and potential structure-activity relationship studies.

Stereochemical identity
Class-level
(3S,6S)-diketopiperazine with indole and 4-hydroxybenzyl substituents; distinct from diphenyl ether/xanthone analogs
Supports enantiomer-specific study context
NMR and optical rotation confirmation
Diketopiperazine scaffold Natural product structure Stereochemical identity

Optimal Research and Industrial Application Scenarios for Quellenin Based on Verified Comparative Data


Aquaculture Pathogen Control Research Requiring Narrow-Spectrum Anti-Saprolegnia Activity

Quellenin is optimally deployed in aquaculture research programs investigating selective control of Saprolegnia parasitica without collateral effects on beneficial aquatic microbial communities. The compound's exclusive activity against S. parasitica, with zero detectable inhibition of representative bacteria and fungi (B. subtilis, P. aeruginosa, A. niger, C. albicans) at 200 μg/disc, makes it an ideal tool compound for studies examining the ecological consequences of anti-oomycete interventions [1]. In contrast, broader-spectrum alternatives such as diorcinol or malachite green would confound such investigations by exerting non-specific antimicrobial effects. Researchers seeking to develop environmentally sustainable saprolegniasis management strategies should prioritize Quellenin over less selective comparators.

Structure-Activity Relationship Studies of Diketopiperazine-Based Anti-Oomycete Agents

Quellenin serves as a foundational scaffold for medicinal chemistry programs focused on diketopiperazine-based anti-Saprolegnia agents. The compound's defined (3S,6S) stereochemistry and unique substitution pattern (indole-3-ylmethyl at C-3, 4-hydroxybenzyl at C-6, N-methyl group) provide a well-characterized starting point for systematic analog synthesis [1]. Unlike the structurally dissimilar diorcinol and violaceol analogs, Quellenin offers a platform for exploring structure-activity relationships within the diketopiperazine class while maintaining a narrow-spectrum profile that minimizes confounding off-target activities [2]. Procurement of Quellenin for SAR studies is scientifically justified over generic diketopiperazines due to its demonstrated anti-Saprolegnia activity and fully elucidated stereochemical identity.

Mechanistic Studies of Oomycete-Specific Inhibition Pathways

The exclusive anti-Saprolegnia activity profile of Quellenin positions it as a valuable chemical probe for dissecting oomycete-specific inhibitory mechanisms. The complete absence of activity against true fungi (Aspergillus niger, Candida albicans) suggests that Quellenin engages a molecular target unique to oomycetes or exploits metabolic vulnerabilities not shared with fungal pathogens [1]. This contrasts with the broader antimicrobial spectra of diorcinol and violaceol analogs, which would activate multiple cellular targets and complicate mechanistic interpretation [2]. Researchers investigating oomycete cell wall biosynthesis, sterol metabolism, or other lineage-specific pathways should select Quellenin over less selective alternatives to ensure target engagement specificity.

Quality Control Reference Standard for Natural Product Anti-Saprolegnia Screening Programs

Given its well-characterized structure, defined stereochemistry, and consistent bioactivity profile, Quellenin is suitable as a positive control reference standard in high-throughput screening campaigns targeting novel anti-Saprolegnia agents from natural sources. The compound's 19.9 mm inhibition zone at 200 μg/disc provides a reproducible benchmark against which new isolates can be quantitatively compared [1]. Furthermore, its selective activity profile allows screening programs to distinguish true anti-Saprolegnia hits from non-specific antimicrobial compounds that may appear promising due to broad-spectrum activity. For procurement officers managing natural product screening libraries, Quellenin represents a high-value reference compound with fully documented provenance and activity data.

Application
Selection Property
Validation Focus
Saprolegnia parasitica control studies
Narrow-spectrum oomycete selectivity
Target-pathogen inhibition, off-target microbial effects
Diketopiperazine SAR programs
Defined (3S,6S) scaffold
Stereochemical consistency, analog profiling
Oomycete-specific pathway research
Selective inhibition profile vs. fungi
Target engagement in oomycete models
Screening reference standard
Reproducible inhibition zone benchmark
Comparator assay response, hit specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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